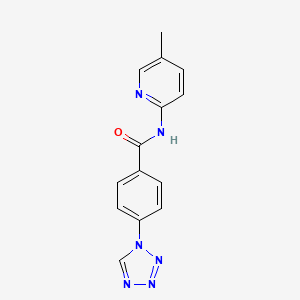
N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide, also known as MPTB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTB is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and survival.
Mécanisme D'action
N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide selectively inhibits the activity of CK2 by binding to its catalytic subunit, preventing its interaction with other proteins and substrates. This leads to the inhibition of CK2-dependent processes such as cell growth, proliferation, and survival. N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide in lab experiments is its high selectivity for CK2, which allows for specific inhibition of CK2-dependent processes. N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide. Another area of interest is the investigation of the therapeutic potential of CK2 inhibition in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the use of N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide involves several steps, starting with the reaction of 5-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzonitrile to form the corresponding amide. The amide is then treated with sodium azide and copper sulfate to form the tetrazole ring, resulting in the final product, N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide.
Applications De Recherche Scientifique
N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of CK2, a protein kinase that is involved in various cellular processes such as cell growth, proliferation, and survival. N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has been used to study the role of CK2 in cancer, inflammation, and other diseases. It has also been used to investigate the potential therapeutic applications of CK2 inhibition in these diseases.
Propriétés
IUPAC Name |
N-(5-methylpyridin-2-yl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-10-2-7-13(15-8-10)17-14(21)11-3-5-12(6-4-11)20-9-16-18-19-20/h2-9H,1H3,(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARKHYXENQZRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B5184379.png)
![N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5184401.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide](/img/structure/B5184402.png)
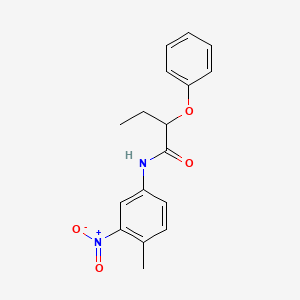
![3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5184414.png)
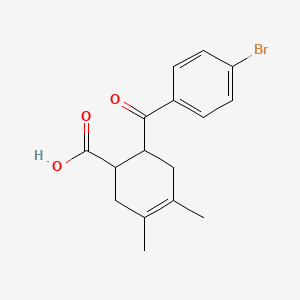
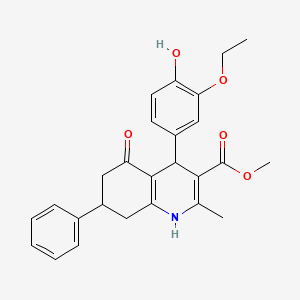
![butyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5184434.png)
![ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5184441.png)
![8-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5184449.png)
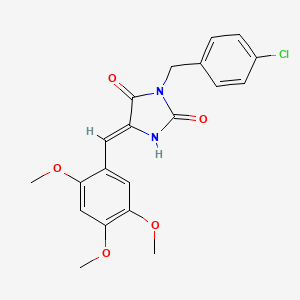
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5184466.png)
![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)